2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-phenylethanimidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKALSJSKAHGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434885 | |
| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61881-19-4 | |
| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most widely documented method involves the conversion of 2,2,2-trifluoro-N-phenylacetamide to the corresponding imidoyl chloride using dichlorotriphenylphosphorane (Ph₃PCl₂) and triethylamine (Et₃N) in acetonitrile (MeCN). This approach is favored for its reproducibility and moderate yields.
Reaction Equation
Detailed Procedure
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Reagents and Stoichiometry
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2,2,2-Trifluoro-N-phenylacetamide (4.00 g, 21.2 mmol)
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Dichlorotriphenylphosphorane (17.6 g, 52.9 mmol, 2.5 equiv)
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Triethylamine (7.67 mL, 55.0 mmol, 2.6 equiv)
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Acetonitrile (80 mL)
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Reaction Conditions
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Purification
Yield and Characterization
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Yield : 61% (2.68 g)
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Spectroscopic Data :
Critical Analysis of Reaction Parameters
Solvent and Reagent Roles
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Acetonitrile : Acts as a polar aprotic solvent, facilitating the nucleophilic substitution at the carbonyl carbon.
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Dichlorotriphenylphosphorane : Serves as a chlorinating agent, converting the amide’s carbonyl oxygen into a leaving group.
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Triethylamine : Neutralizes HCl generated during the reaction, preventing side reactions.
Temperature and Time Optimization
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Reflux Conditions : Essential for achieving complete conversion, as lower temperatures result in incomplete reactions.
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Extended Reaction Times : Beyond 3 hours may lead to decomposition, reducing yields.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClF₃N |
| Molecular Weight | 207.58 g/mol |
| Boiling Point | 53°C |
| Physical Form | Colorless to yellow liquid |
| Storage Recommendations | Refrigeration (2–8°C) |
| UN Number | 2924 (Corrosive Liquid) |
Comparative Evaluation of Alternative Methods
While the phosphorane-mediated route is predominant, other methods may include:
Limitations of Current Methods
Chemical Reactions Analysis
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-trifluoro-N-phenylacetamide and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, amines, and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Reactivity
2,2,2-Trifluoro-N-phenylacetimidoyl chloride is synthesized from 2,2,2-trifluoro-N-phenylacetamide through chlorination processes. It exhibits reactivity typical of acyl chlorides, making it suitable for various coupling reactions and the synthesis of complex organic molecules.
Organic Synthesis
This compound acts as a key intermediate in the synthesis of various organic compounds:
- Oligo-fructopyranosides : It is used as a reagent in the synthesis of oligo-fructopyranosides, which are important in carbohydrate chemistry and have applications in food science and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of novel pharmaceuticals:
- Anticancer Agents : Research indicates its potential in synthesizing compounds with anticancer properties due to its ability to modify biological targets effectively.
Proteomics Research
The compound is utilized in proteomics for labeling and modifying proteins:
- Reactivity with Amines : It reacts with amines to form stable conjugates, facilitating the study of protein interactions and functions .
Material Science
In material science, this compound is explored for its properties in developing new materials:
- Fluorinated Polymers : Its fluorinated structure contributes to the development of polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Synthesis of Oligo-fructopyranosides
A study demonstrated that using this compound as a reagent led to successful synthesis of oligo-fructopyranosides. The reaction conditions were optimized to achieve high yields and purity, showcasing its effectiveness as a synthetic tool .
Case Study 2: Development of Anticancer Compounds
Research focused on modifying existing anticancer agents using this compound showed promising results. The derivatives exhibited improved efficacy against specific cancer cell lines compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon center, due to the presence of the trifluoromethyl group and the chloride leaving group, makes it highly reactive towards nucleophilic attack . This reactivity is utilized in various synthetic applications, where it forms stable products through substitution reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Imidoyl Chlorides in Glycosylation
- PTFAI vs. TCAI: PTFAI is derived from this compound, which requires costly precursors but offers superior reactivity in forming glycosyl donors . Its leaving group (2,2,2-trifluoro-N-phenylacetamide) is unreactive, preventing side reactions . TCAI, synthesized from inexpensive trichloroacetonitrile, produces trichloroacetamide as a byproduct, which is less stable under acidic conditions . Reactivity: PTFAI-based imidates exhibit faster activation kinetics due to the electron-withdrawing trifluoromethyl group, enabling lower catalyst loadings (e.g., 0.1 eq. TMSOTf) compared to TCAI .
Table 2: Comparative Physicochemical Properties
Cost and Availability
- TCAI is cheaper (~$50/g) and widely used in large-scale glycosylations .
Biological Activity
2,2,2-Trifluoro-N-phenylacetimidoyl chloride (TFPAC) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article provides an overview of the biological activity associated with TFPAC, including its role in glycosylation reactions, immunological evaluations, and its interaction with biological systems.
TFPAC is characterized by its trifluoromethyl group and imidoyl chloride functionality, which contribute to its reactivity as a glycosylation donor. The compound has the molecular formula C₈H₅ClF₃N and is classified under imidoyl chlorides. Its structure is critical for its function in biochemical applications.
Glycosylation Reactions
TFPAC has been extensively studied for its role in glycosylation processes, particularly in the synthesis of complex carbohydrates. Research indicates that TFPAC can efficiently participate in glycosylation reactions when activated by catalysts such as cesium carbonate. This reactivity allows for the formation of various glycosidic linkages, which are essential for constructing oligosaccharides and polysaccharides used in therapeutic applications.
Table 1: Glycosylation Yields Using TFPAC
| Reaction Conditions | Yield (%) | Comments |
|---|---|---|
| TFPAC + Acceptor (Cs₂CO₃) at 0°C | 90% | High yield for disaccharide formation |
| TFPAC + Acceptor (TfOH) at -40°C | 80% | Selective formation of α-configured disaccharides |
| TFPAC + Thioglycoside (TMSOTf) | 84% | Efficient disaccharide synthesis |
These findings demonstrate TFPAC's utility as a glycosyl donor, facilitating the synthesis of biologically relevant carbohydrates that can be used in vaccine development and other biomedical applications .
Immunological Applications
TFPAC has also been evaluated for its immunological properties, particularly in the context of cancer vaccines. Studies have shown that compounds synthesized using TFPAC as a building block can elicit strong immune responses. For instance, neoglycoconjugates formed from TFPAC derivatives demonstrated enhanced opsonophagocytic activity, indicating their potential as immunogenic agents .
Case Study: Cancer Vaccine Development
In a study involving the synthesis of ganglioside antigens for cancer vaccines, TFPAC was utilized to create immunologically active glycoconjugates. The results indicated that these constructs could significantly enhance antibody production against tumor-associated antigens, showcasing their potential in cancer immunotherapy .
Mechanistic Insights
The mechanism by which TFPAC exerts its biological effects involves several steps:
- Activation : TFPAC is activated under specific conditions to form reactive intermediates capable of glycosylation.
- Glycosylation : The activated TFPAC reacts with acceptors (sugars or other biomolecules) to form glycosidic bonds.
- Biological Interaction : The resulting glycosides can interact with biological systems, influencing immune responses or cellular functions.
Research highlights that the trifluoromethyl group enhances the electrophilicity of the imidoyl chloride, making it a favorable donor in glycosylation reactions .
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, and how are intermediates purified?
this compound is synthesized via reaction of lactol intermediates with the reagent under basic conditions (e.g., Cs₂CO₃ in dichloromethane) . Purification typically involves flash chromatography using gradients of diethyl ether/hexanes (20–30%) to isolate the product with >70% yield. Critical factors include stoichiometric control (1.6 equivalents of the reagent) and inert atmosphere maintenance to prevent hydrolysis .
Q. How does this reagent facilitate glycosylation reactions, and what activating agents are required?
The reagent acts as a glycosyl donor in 1,2-cis-selective glycosylation. Activation occurs via catalytic trifluoromethanesulfonate (TMSOTf), enabling coupling with glycosyl acceptors to form oligosaccharides (e.g., hexasaccharides in 88% yield) . Its trifluoroacetimidoyl group enhances leaving-group stability, ensuring high reaction efficiency. Post-reaction, purification via silica gel column chromatography is standard .
Q. What are the critical physical and chemical properties relevant to handling this compound?
Key properties include:
- Molecular weight : 207.58 g/mol
- Boiling point : 53°C at 10 mmHg
- Density : 1.29 g/cm³
- Storage : 0–10°C in airtight containers to prevent decomposition .
Hygroscopicity and thermal sensitivity necessitate inert atmosphere handling and avoidance of moisture .
Advanced Research Questions
Q. How can reaction yields be optimized when using this reagent in glycosylation protocols?
Yield optimization requires:
- Stoichiometric precision : Excess reagent (1.6 equivalents) ensures complete lactol conversion .
- Base selection : Cs₂CO₃ outperforms weaker bases (e.g., DBU) in minimizing side reactions .
- Reaction monitoring : TLC or HPLC tracks intermediate lactol formation .
Example: A 2+2 glycosylation achieved 86% yield using acetone as the solvent and DBU as the base .
Q. What analytical methods resolve contradictions in stereoselectivity data for glycosylation reactions?
Contradictions arise from competing steric and electronic effects. Advanced methods include:
- NMR spectroscopy : Determines anomeric configuration (e.g., ¹H/¹³C coupling constants for 1,2-cis vs. trans products) .
- Crystallography : Resolves ambiguities in glycosidic bond geometry .
- Kinetic studies : Identifies rate-determining steps influenced by protecting groups (e.g., benzyl vs. acetyl) .
Q. How does the reagent’s stability impact long-term storage and reaction reproducibility?
Degradation occurs via hydrolysis or thermal decomposition. Mitigation strategies:
Q. What methodologies address side reactions during glycosyl donor activation?
Side reactions (e.g., aglycone transfer) are minimized by:
Q. How does this reagent compare to trichloroacetimidate (TCAI) donors in synthetic efficiency?
Q. What mechanistic insights explain its role in copper-catalyzed cross-coupling reactions?
In Cu(I)/TMEDA-catalyzed reactions, the reagent’s trifluoromethyl group stabilizes radical intermediates, enabling selective C–N bond formation (e.g., 2-(trifluoromethyl)benzimidazoles) . Mechanistic studies using EPR or DFT simulations reveal ligand-dependent activation barriers and halogen substituent effects (Cl > Br > I) .
Methodological Recommendations
- Stereoselective synthesis : Prioritize PTFAI for 1,2-cis glycosylation but validate selectivity with crystallography .
- Scale-up protocols : Use catalytic TMSOTf (0.1–0.5 equivalents) to reduce costs while maintaining >85% yield .
- Troubleshooting : Employ kinetic isotope effects (KIE) to diagnose rate-limiting steps in contested mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
